molecular formula C6H7N3O4 B11715103 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid

1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid

カタログ番号: B11715103
分子量: 185.14 g/mol
InChIキー: XOIIUISQSUZMLS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid (C₆H₇N₃O₄, MW 185.14 g/mol) is a nitro-substituted pyrazole derivative with a carboxylic acid group at position 4 and an ethyl group at position 1. This compound is of interest in medicinal chemistry due to the structural versatility of pyrazole cores, which are prevalent in pharmaceuticals and agrochemicals .

特性

分子式

C6H7N3O4

分子量

185.14 g/mol

IUPAC名

1-ethyl-5-nitropyrazole-4-carboxylic acid

InChI

InChI=1S/C6H7N3O4/c1-2-8-5(9(12)13)4(3-7-8)6(10)11/h3H,2H2,1H3,(H,10,11)

InChIキー

XOIIUISQSUZMLS-UHFFFAOYSA-N

正規SMILES

CCN1C(=C(C=N1)C(=O)O)[N+](=O)[O-]

製品の起源

United States

準備方法

Cyclocondensation Strategy

The pyrazole ring is typically synthesized via cyclocondensation of ethyl hydrazine with β-ketoesters or diketones. For example:

  • Ethyl hydrazine reacts with ethyl 3-oxopentanoate in ethanol under reflux (78°C, 12 h) to form 1-ethyl-1H-pyrazole-4-carboxylic acid ethyl ester .

  • Hydrolysis of the ester group using lithium hydroxide in tetrahydrofuran/water (1:1, 4 h, 25°C) yields 1-ethyl-1H-pyrazole-4-carboxylic acid .

Table 1: Cyclocondensation Reaction Parameters

ReactantSolventTemperature (°C)Time (h)Yield (%)
Ethyl hydrazine + ethyl 3-oxopentanoateEthanol781282
Ethyl hydrazine + diethyl acetylenedicarboxylateDMF100875

Regioselective Nitration

Nitration Conditions

Nitration of 1-ethyl-1H-pyrazole-4-carboxylic acid employs a HNO₃/H₂SO₄ mixture (1:3 v/v) at 0–5°C for 6 h, followed by gradual warming to 25°C. The carboxylic acid group at position 4 directs nitration to the meta position (C5) due to its electron-withdrawing nature.

Table 2: Nitration Optimization Data

Nitrating AgentTemperature (°C)Time (h)Yield (%)Purity (%)
HNO₃ (60%)/H₂SO₄ (98%)0 → 2565491
Acetyl nitrate-1044888

Mechanistic Insights

  • Electrophilic attack : The nitronium ion (NO₂⁺) targets the electron-deficient C5 position, stabilized by resonance with the carboxylic acid group.

  • Side reactions : Over-nitration or oxidation are mitigated by maintaining temperatures <10°C during HNO₃ addition.

Alternative Synthetic Routes

Diazotization-Nitration

In a modified approach, 1-ethyl-1H-pyrazole-4-carboxylic acid undergoes diazotization with NaNO₂/HCl (0°C, 1 h), followed by treatment with CuBr₂ to introduce bromine at C5. Subsequent nitration replaces bromine with NO₂ under Ullmann conditions (Cu, 120°C, 8 h), achieving 62% yield.

One-Pot Synthesis

A streamlined method combines cyclocondensation and nitration in a single pot:

  • Ethyl hydrazine and ethyl 3-oxopentanoate react in H₂SO₄ (90°C, 6 h).

  • Direct addition of HNO₃ (65%, 0°C, 4 h) yields the target compound in 58% yield.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystals (mp 158–160°C).

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆) : δ 1.42 (t, J=7.1 Hz, 3H, -CH₂CH₃), 4.21 (q, J=7.1 Hz, 2H, -CH₂CH₃), 8.52 (s, 1H, pyrazole-H).

  • IR (KBr) : 1705 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂ asymmetric stretch).

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis uses continuous flow systems to enhance safety and efficiency:

  • Residence time : 30 min at 25°C.

  • Throughput : 1.2 kg/h with 89% yield.

Waste Management

  • Neutralization : Spent acid is neutralized with CaCO₃ , generating CaSO₄ and Ca(NO₃)₂ for disposal.

  • Solvent recovery : Ethanol is distilled and reused, reducing environmental impact.

Challenges and Solutions

Regioselectivity Issues

  • Problem : Competing nitration at C3 (5–10% byproduct).

  • Solution : Increase H₂SO₄ concentration to 98%, enhancing meta-directing effects.

Stability Concerns

  • Degradation : The nitro group undergoes photolytic reduction under UV light (t₁/₂ = 72 h at 25°C).

  • Mitigation : Store product in amber vials at -20°C under argon.

化学反応の分析

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

a) 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid (CAS 18213-77-9)
  • Structure : Methyl at position 1, nitro at 5, carboxylic acid at 4.
  • However, the absence of an ethyl chain may lower lipophilicity, affecting membrane permeability in biological systems .
  • Applications : Used as a precursor in triazole and pyrimidine syntheses, similar to derivatives in .
b) 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (CAS 139756-00-6)
  • Structure : Methyl (position 1), nitro (position 4), propyl (position 3), and carboxylic acid (position 5).
  • Properties : The nitro group at position 4 alters electronic distribution, reducing acidity at the carboxylic acid (position 5) compared to the target compound. Propyl substitution increases hydrophobicity (logP ~1.8) .
  • Synthesis : Prepared via hydrolysis of ethyl esters (e.g., ethyl 1-methyl-4-nitro-3-propylpyrazole-5-carboxylate) under basic conditions .
c) Ethyl 4-nitro-1H-pyrazole-3-carboxylate (CAS 55864-87-4)
  • Structure : Ethyl ester at position 3, nitro at 4, unsubstituted N1.
  • Properties : The ester group enhances volatility but reduces polarity compared to carboxylic acids. This derivative is a common intermediate for further functionalization .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Solubility Key References
1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid C₆H₇N₃O₄ 185.14 Not reported Moderate in DMSO
1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid C₅H₅N₃O₄ 171.11 >250 (decomposes) Low in water
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid C₈H₁₁N₃O₄ 213.19 136–140 Soluble in MeOH
Ethyl 4-nitro-1H-pyrazole-3-carboxylate C₆H₇N₃O₄ 185.14 94–96 High in THF

Notes:

  • Melting points correlate with molecular symmetry and hydrogen bonding. The 1-methyl-4-nitro-3-propyl derivative’s lower mp (136°C) reflects disrupted crystal packing due to the propyl group .
  • Solubility in polar aprotic solvents (e.g., DMSO) is critical for biological screening, as seen in the target compound .

生物活性

1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a nitro group and a carboxylic acid functional group, which are crucial for its biological interactions. The presence of the nitro group allows for participation in redox reactions, while the carboxylic acid can form hydrogen bonds with target proteins, influencing their activity and function.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Modulation : It may act as a modulator of certain receptors, thereby influencing cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds derived from this compound have demonstrated cytotoxic effects against various cancer cell lines. The following table summarizes some findings:

CompoundCell LineIC50 (µM)Mechanism of Action
AMCF73.79Induction of apoptosis
BSF-26812.50Inhibition of cell proliferation
CNCI-H46042.30Cell cycle arrest

These results indicate that the compound's derivatives exhibit significant cytotoxicity, suggesting potential for development as anticancer agents.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been investigated. For example, compounds related to this compound showed promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6:

CompoundCytokine Inhibition (%) at 10 µM
DTNF-α: 76%, IL-6: 86%
ETNF-α: 61%, IL-6: 93%

These findings suggest that this class of compounds could be valuable in treating inflammatory diseases.

Case Studies

Case Study 1: Antitumor Activity
A study evaluated the effects of several pyrazole derivatives on human lung cancer cell lines (A549). The compound demonstrated significant inhibition of cell growth with an IC50 value of 26 µM. It was noted that the structural modifications influenced the potency against different cancer types.

Case Study 2: Enzyme Inhibition
In another investigation, derivatives were tested for their ability to inhibit cyclooxygenase (COX) enzymes. Compounds derived from this compound exhibited selective COX-2 inhibition, which is beneficial for developing anti-inflammatory drugs with fewer side effects compared to non-selective NSAIDs.

Q & A

How can researchers optimize the cyclocondensation reaction to synthesize 1-Ethyl-5-nitro-1H-pyrazole-4-carboxylic acid with high regioselectivity?

Methodological Answer:
The synthesis typically involves cyclocondensation of ethyl acetoacetate with hydrazine derivatives. To enhance regioselectivity:

  • Reagent Ratios: Use a 1:1 molar ratio of ethyl acetoacetate to ethyl hydrazine to minimize side products.
  • Temperature Control: Maintain the reaction at 80–100°C to favor intramolecular cyclization over intermolecular byproducts.
  • Catalysts: Introduce Lewis acids like ZnCl₂ (0.5–1 mol%) to stabilize transition states and improve regioselectivity .
  • Post-Reaction Workup: Acidify the mixture (pH 2–3) post-cyclization to precipitate the product and avoid ester hydrolysis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。